molecular formula C10H12N2O B12906226 2-(4-Methylphenyl)pyrazolidin-3-one CAS No. 90061-90-8

2-(4-Methylphenyl)pyrazolidin-3-one

Cat. No.: B12906226
CAS No.: 90061-90-8
M. Wt: 176.21 g/mol
InChI Key: YAUNXQLUMXEZQQ-UHFFFAOYSA-N
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Description

2-(p-Tolyl)pyrazolidin-3-one is a heterocyclic compound featuring a pyrazolidinone core with a p-tolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyl)pyrazolidin-3-one typically involves the reaction of arylhydrazine hydrochloride with 3-chloro-2,2-dimethylpropionyl chloride in the presence of pyridine at low temperatures . This method ensures the formation of the pyrazolidinone ring with the desired p-tolyl substituent.

Industrial Production Methods: While specific industrial production methods for 2-(p-Tolyl)pyrazolidin-3-one are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-(p-Tolyl)pyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazolidin-3-one derivatives.

    Reduction: Reduction reactions can modify the pyrazolidinone ring, leading to different substituted derivatives.

    Substitution: The p-tolyl group can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-(p-Tolyl)pyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

90061-90-8

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(4-methylphenyl)pyrazolidin-3-one

InChI

InChI=1S/C10H12N2O/c1-8-2-4-9(5-3-8)12-10(13)6-7-11-12/h2-5,11H,6-7H2,1H3

InChI Key

YAUNXQLUMXEZQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CCN2

Origin of Product

United States

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